molecular formula C18H16F3N3O B7543342 3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B7543342
M. Wt: 347.3 g/mol
InChI Key: LZNHVGKCXRJXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as enzymes involved in the production of inflammatory mediators. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro, including breast cancer and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory activity, as it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its potential for the development of new antibiotics and anti-inflammatory drugs. Additionally, this compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Another direction is to optimize its synthesis method to yield higher purity and higher yield of the compound. Additionally, further research is needed to investigate its potential applications in the development of new antibiotics, anti-inflammatory drugs, and cancer treatments.

Synthesis Methods

The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves the reaction of 2-methyl-1H-benzimidazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with propanoyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-22-15-7-2-3-8-16(15)24(12)10-9-17(25)23-14-6-4-5-13(11-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNHVGKCXRJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

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